Samarium nitride
Description
Structure
2D Structure
Properties
IUPAC Name |
azanylidynesamarium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/N.Sm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZXSKFKZJTWOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#[Sm] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NSm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067144 | |
| Record name | Samarium nitride (SmN) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067144 | |
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Molecular Weight |
164.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25764-14-1 | |
| Record name | Samarium nitride (SmN) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25764-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Samarium nitride (SmN) | |
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| Record name | Samarium nitride (SmN) | |
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| Record name | Samarium nitride (SmN) | |
| Source | EPA DSSTox | |
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| Record name | Samarium nitride | |
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| Record name | SAMARIUM NITRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Advanced Synthesis Methodologies and Growth Mechanisms
Molecular Beam Epitaxy (MBE) for Thin Film Fabrication
Molecular Beam Epitaxy (MBE) stands out as a premier technique for the fabrication of high-purity, single-crystal SmN thin films with atomic-level precision. mdpi.com This ultra-high vacuum deposition method allows for meticulous control over the growth environment, enabling the synthesis of epitaxial layers with well-defined structures and interfaces.
The choice of substrate is a critical factor in determining the crystalline quality and orientation of the grown SmN film. The epitaxial relationship, which describes the crystallographic alignment between the film and the substrate, is dictated by the lattice match and symmetry of the two materials. Various substrates have been successfully employed for the epitaxial growth of SmN.
Magnesium Oxide (MgO): SmN thin films have been grown on MgO(001) substrates. Despite a significant lattice mismatch, a clear epitaxial relationship of SmN(001)<100>||MgO(001)<100> has been observed. mdpi.com Another study identified an epitaxial relationship of SmN(001)<110>||MgO(001)<110>. researchgate.net
Aluminum Nitride (AlN): MBE-deposited SmN films have been grown on (0001)AlN. mdpi.com The growth orientation can be influenced by the growth temperature, with a switch from (111)- to (001)-oriented SmN on AlN at higher temperatures. ornl.gov The use of an AlN interlayer has been shown to suppress gallium segregation and improve the crystallinity of SmN films grown on GaN(0001) templates. arxiv.org
Lanthanum Aluminate (LaAlO3): Epitaxial growth of (100)-oriented SmN has been demonstrated on (100)LaAlO3 substrates. The SmN film grows with a 45° rotation relative to the substrate to minimize lattice mismatch. aps.org
Silicon (Si): The direct epitaxial growth of (100)-oriented SmN on (100)Si substrates has been achieved. aps.org This is particularly significant for the potential integration of SmN-based devices with conventional silicon technology. A two-step growth protocol, involving a low-temperature seed layer followed by high-temperature growth, is employed to prevent the formation of samarium silicide. aps.org
Interactive Data Table: Epitaxial Relationships of SmN on Various Substrates
| Substrate | Substrate Orientation | SmN Orientation | Epitaxial Relationship |
| Magnesium Oxide (MgO) | (001) | (001) | SmN(001)<100> |
| Magnesium Oxide (MgO) | (001) | (001) | SmN(001)<110> |
| Aluminum Nitride (AlN) | (0001) | (111) / (001) | Orientation depends on growth temperature |
| Lanthanum Aluminate (LaAlO3) | (100) | (100) | 45° rotation of SmN film relative to substrate |
| Silicon (Si) | (100) | (100) | Direct epitaxial growth |
The precise control of growth parameters in MBE is paramount for tailoring the properties of SmN thin films.
Temperature: The substrate temperature during growth significantly influences the crystallinity and orientation of the film. For instance, on MgO(001), high-quality SmN films have been synthesized at a substrate temperature of 740 °C. mdpi.com On Si(100) substrates, a two-step temperature process is utilized, with a seed layer grown at 120 °C and the main layer at 400 °C. aps.org
Samarium nitride is susceptible to oxidation when exposed to ambient conditions. Therefore, an in-situ deposited capping layer is essential to protect the SmN film and preserve its intrinsic properties. A common material for this purpose is chromium nitride (CrN), which has been shown to be an effective capping layer. mdpi.comresearchgate.net A thin layer of CrN, typically around 6 nm, is grown on top of the SmN film at the same substrate temperature before cooling the sample down. mdpi.com This protective layer prevents the rapid oxidation that would otherwise occur. mdpi.com
Alternative Deposition and Growth Techniques
While MBE offers exceptional control, other techniques are also employed for the synthesis of SmN in both thin film and bulk forms.
Pulsed Laser Deposition (PLD): PLD is a versatile physical vapor deposition technique where a high-power laser is used to ablate a target material, creating a plasma plume that deposits onto a substrate. youtube.com This method has been used to produce highly textured SmN films. mdpi.com The properties of the resulting film are dependent on various parameters including laser fluence, background gas pressure, and substrate temperature. youtube.com
High Vacuum Evaporation: This technique involves the thermal evaporation of samarium metal in a high vacuum environment, which then reacts with a nitrogen source at the substrate. mdpi.comsamaterials.com High vacuum evaporation has been utilized to produce SmN films ranging from polycrystalline to epitaxial, depending on the specific deposition conditions. mdpi.com
Direct Nitridation: This method is commonly used for the synthesis of SmN powder. It involves heating high-purity samarium metal in a controlled atmosphere of flowing nitrogen or ammonia (B1221849) at elevated temperatures, typically between 800°C and 1200°C. osti.gov The samarium metal reacts directly with the nitrogen to form the nitride. The process is carried out in an inert environment to prevent oxidation.
Ammonolysis: An alternative route for bulk and powder synthesis is the ammonolysis of samarium compounds, such as samarium oxide (Sm₂O₃). osti.gov In this process, the samarium precursor is heated in a stream of ammonia gas at high temperatures. The ammonia serves as the nitrogen source, reacting with the samarium compound to form this compound.
Investigations into Growth Dynamics and Interface Phenomena (e.g., Samarium Oxide Layer Formation)
The growth dynamics and interface phenomena of this compound thin films have been a subject of detailed investigation, particularly in the context of molecular beam epitaxy (MBE) synthesis. A significant aspect of this is the formation of a samarium oxide layer at the initial stages of growth, which can influence the quality of the subsequently grown SmN film. mdpi.com
During the MBE synthesis of SmN thin films on magnesium oxide (MgO) (001) substrates, the formation of a potential samarium oxide layer has been observed within the initial 2 nm of growth. mdpi.com This phenomenon is indicated by a dimming of the Reflection High-Energy Electron Diffraction (RHEED) pattern at the beginning of the growth process. This initial dimming gives way to a pattern with clear streaks, which suggests the formation of either a samarium oxide layer, a high concentration of defects, or a combination of both. mdpi.com
Despite the presence of this initial layer, high-quality monocrystalline SmN films can be grown subsequently. mdpi.com The table below summarizes the key observations related to the growth dynamics and the samarium oxide interface layer.
| Growth Parameter/Observation | Details | Reference |
|---|---|---|
| Synthesis Method | Molecular Beam Epitaxy (MBE) | mdpi.com |
| Substrate | Magnesium Oxide (MgO) (001) | mdpi.com |
| Initial Layer Formation | Potential samarium oxide layer | mdpi.com |
| Thickness of Interface Layer | Approximately 2 nm | mdpi.com |
| Observational Technique | Reflection High-Energy Electron Diffraction (RHEED) | mdpi.com |
| RHEED Pattern Evolution | Initial dimming followed by the emergence of clear streaks | mdpi.com |
| Subsequent Film Quality | High-quality monocrystalline SmN | mdpi.com |
The formation of this interfacial oxide layer is a critical aspect of the growth dynamics, as it can introduce defects and strain at the substrate-film interface. However, studies have shown that despite this initial phase, the subsequent layers of SmN exhibit high crystalline quality. mdpi.com The use of a capping layer, such as chromium nitride (CrN), is also a crucial step to protect the SmN film from oxidation after growth. mdpi.com
Comprehensive Structural Characterization and Defect Chemistry Research
Advanced Diffraction and Scattering Techniques for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a primary tool for determining the crystalline structure of Samarium Nitride. Studies on SmN thin films grown on substrates like Magnesium Oxide (MgO) (001) confirm a single-crystalline structure, as indicated by the absence of other planar diffraction peaks. researchgate.net The lattice constant of SmN can be calculated from the position of the SmN(200) reflection in the XRD pattern. mdpi.com For instance, a lattice constant of 5.078 Å has been reported. mdpi.com
Texture goniometry, a specialized XRD technique, is employed to confirm the epitaxial relationship between the SmN film and the substrate. mdpi.commyscope.training By measuring pole figures, researchers can establish the orientation of the crystal lattice. For SmN films grown on MgO(001), texture goniometry has demonstrated an epitaxial relationship of SmN(001)<100>||MgO(001)<100>. mdpi.comresearchgate.net This is observed through four sharp pole-density maxima at a tilt angle of 55°, with a constant angular distance of 90° in the azimuthal angle, characteristic of the {111} pole figure for both the MgO substrate and the SmN film. researchgate.netmdpi.com
In-situ Reflection High-Energy Electron Diffraction (RHEED) is crucial for real-time monitoring of the SmN film growth process. canterbury.ac.nzsethanandramjaipuriacollege.in During the initial stages of growth on a substrate like MgO, a dimming of the RHEED pattern may be observed, which can indicate the formation of a highly defective interface or an oxide layer. researchgate.netmdpi.com However, as the growth proceeds, the pattern often evolves into clear streaks, signifying the formation of a well-ordered, single-crystalline film. researchgate.net
RHEED patterns provide information on the interplanar spacing. An initial increase in this spacing can suggest the formation of samarium oxides. researchgate.net Subsequently, the lattice spacing may decrease and converge to a stable value. For instance, a convergence to 3.57 Å, corresponding to the spacing between (110) planes, indicates a SmN(001)<110>||MgO(001)<110> epitaxial relationship. researchgate.net The quality of the RHEED pattern, such as the sharpness of the streaks, is a direct indicator of the crystalline quality of the growing film. aps.org
Microscopic and Spectroscopic Probes for Morphological and Local Structure Assessment
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for examining the morphology and microstructure of SmN films. deepblock.netazooptics.com TEM provides high-resolution images of the film's cross-section, allowing for the analysis of the film-substrate interface and the internal structure. mdpi.comdeepblock.net TEM micrographs have revealed that SmN films can sometimes appear polycrystalline with evidence of partial delamination from the substrate. mdpi.com Energy-dispersive X-ray spectroscopy (EDS) mapping in conjunction with TEM can confirm the localization of samarium and the presence of other elements, such as oxygen, within the film. mdpi.com
SEM, on the other hand, is primarily used to study the surface topography of the films. azooptics.comresearchgate.net It can reveal details about the surface morphology, such as the presence of grains or other surface features. While TEM offers higher resolution for internal structures, SEM provides valuable information about the surface characteristics of the SmN films. deepblock.net
Raman spectroscopy is a sensitive technique for analyzing the vibrational modes of SmN and detecting the presence of oxide layers. acs.org The main spectral line observed in rare-earth nitrides like SmN is attributed to a disorder-induced phonon density of states, heavily weighted by the LO(L) modes. aps.orgresearchgate.net A second harmonic, 2LO(L), is also often observed. aps.org The frequency of these modes tends to increase with the atomic number of the rare-earth element, which is linked to the decrease in the lattice constant. aps.orgresearchgate.net
Crucially, Raman spectroscopy can detect thin oxide layers that may not be apparent in XRD analysis. acs.org For example, in partially oxidized erbium nitride (ErN), which is chemically similar to SmN, Raman spectra clearly show peaks corresponding to both the nitride and oxide forms, confirming the presence of an oxide layer. acs.org This highlights the sensitivity of Raman spectroscopy for identifying surface oxidation on rare-earth nitride powders and films. acs.org
Research on Point Defects and Extended Defect Influence (e.g., Nitrogen Vacancies, Dislocations, Disorder)
The properties of this compound are significantly influenced by the presence of point defects and extended defects. uni-paderborn.deinrel-npower.eu Nitrogen vacancies (V_N) are a common type of point defect in rare-earth nitrides and can impact the material's electronic and magnetic properties. mdpi.comaip.org The concentration of nitrogen vacancies can be controlled by tuning growth conditions, such as the nitrogen partial pressure. aps.org For instance, a lack of reported ferromagnetic behavior in some SmN films has been attributed to a low concentration of nitrogen vacancies. mdpi.com
Theoretical and Computational Investigations of Electronic and Magnetic Phenomena
Density Functional Theory (DFT) and Ab Initio Approaches
DFT and other first-principles methods have been crucial in elucidating the structural, electronic, and magnetic properties of samarium nitride. iaea.orgresearchgate.net These computational techniques allow for the investigation of the material's behavior at the atomic level, providing insights that complement experimental findings.
Exploration of Electronic Band Structure and Density of States
The electronic band structure and density of states (DOS) of SmN are central to its intriguing properties. Calculations often show a narrow 4f band from the samarium ion located near the Fermi level, intersecting with the more dispersive 5d band. wgtn.ac.nz The precise positioning of these bands is a subject of ongoing research, with some studies suggesting the 4f band forms the bottom of the conduction band. researchgate.net
The character of the band gap is also a key area of investigation. While some calculations predict a zero band gap, others suggest a semiconducting ground state. researchgate.net Resistivity measurements support the picture of a semiconducting ground state. researchgate.net The total and partial DOS calculations reveal the contributions of different orbitals, with the top of the valence band primarily composed of N 2p states and the bottom of the conduction band originating from Sm 5d and 4f states. jomardpublishing.comscirp.org
Calculation of Magnetic Ordering and Spin/Orbital Moment Contributions
A remarkable feature of SmN is its near-zero net magnetic moment despite being ferromagnetic. researchgate.net This arises from an unusual cancellation of the spin and orbital magnetic moments of the Sm³⁺ ion, which are large but oppositely directed. researchgate.net DFT calculations have been employed to study both ferromagnetic and antiferromagnetic states in the rock-salt phase of SmN. iaea.org
These calculations show that the orbital magnetic moment is comparable in magnitude to the spin moment. researchgate.net The application of Hund's third rule, which dictates the relative orientation of spin and orbital moments, is found to be obeyed, leading to the near-zero net moment. researchgate.net The magnetic properties are intricately linked to the 4f electrons, and their strong localization presents a challenge for standard DFT approaches. wgtn.ac.nz
Prediction of Structural Phase Transitions under External Stimuli (e.g., Pressure)
Theoretical studies have predicted that SmN undergoes a structural phase transition under high pressure. Using the tight-binding linear muffin-tin-orbital (TB-LMTO) method within the local density approximation (LDA), it has been calculated that SmN transforms from the rock-salt (NaCl) structure to a cesium chloride (CsCl)-type structure at a pressure of 6.0 GPa. researchgate.net Such phase transitions are a common feature in refractory nitrides when subjected to pressure, often leading to changes in their electronic and mechanical properties. aip.org
Application of Self-Interaction Corrected Local-Spin-Density Approximation (SIC-LSDA) and LDA+U Methods
To better account for the strongly correlated nature of the 4f electrons in SmN, more advanced computational methods like the self-interaction corrected local-spin-density approximation (SIC-LSDA) and LDA+U have been employed. wgtn.ac.nzresearchgate.net Standard DFT methods can struggle with the self-interaction error for localized f-electrons. fzu.cz
The LDA+U method, which adds a Hubbard-U term to account for on-site Coulomb interactions, has been particularly useful. researchgate.netaip.org By including spin-orbit coupling, LDA+U calculations have successfully predicted a semiconducting ground state for SmN, in agreement with experimental observations. researchgate.net These methods have also been used to investigate the electronic structure of other rare-earth nitrides, providing a more accurate picture of their properties. wgtn.ac.nz The SIC-LSDA method has been applied to the full series of rare-earth nitrides and has been instrumental in describing the localized nature of the f-electrons and predicting properties like half-metallicity. wgtn.ac.nzresearchgate.net
Modeling of Correlated Electron Behavior and 4f-Electron Systems
The unique properties of this compound are fundamentally tied to the behavior of its correlated 4f electrons. samaterials.com These electrons are strongly localized, leading to significant electron-electron interactions that are not adequately captured by standard DFT approximations. wgtn.ac.nz The development of theoretical models that can accurately describe these correlated electron systems is crucial for understanding materials like SmN. researchgate.net
The 4f electrons play a direct role in the material's magnetic and electronic properties. samaterials.com Their behavior gives rise to phenomena such as the coexistence of ferromagnetism and superconductivity. researchgate.net The study of these 4f-electron systems often involves advanced theoretical techniques that go beyond simple band theory to properly account for the strong correlations. dbc.wroc.pl
Simulation of Superconducting States and Pairing Mechanisms (e.g., p-wave symmetry, Eliashberg functional)
The discovery of superconductivity in ferromagnetic SmN below 4 K when sufficiently doped is a significant finding. researchgate.net The large exchange splitting of the conduction band in SmN strongly suggests an unconventional, spin-triplet pairing mechanism, with p-wave symmetry being the most likely candidate. researchgate.netarxiv.org
Theoretical modeling has been essential in exploring this unconventional superconductivity. The Eliashberg functional has been used in conjunction with DFT to analyze the possibility of superconductivity in SmN. iaea.org An analysis of the robustness of the superconducting phase against disorder points to the crucial role of the 4f bands, suggesting that SmN may be a heavy-fermion-type superconductor. researchgate.netaps.org The pairing is thought to be mediated by either phonon or Coulomb interactions, as spin fluctuations, a common cause of triplet pairing, are quenched in this material. arxiv.org
Electronic and Spin Transport Research
Investigation of Semiconducting Behavior and Band Gap Modulations
Samarium Nitride is fundamentally a semiconductor. mdpi.comresearchgate.netsamaterials.com Its semiconducting nature is evidenced by an increase in electrical resistivity as the temperature decreases. mdpi.com The material crystallizes in a face-centered cubic (rock salt) structure. samaterials.com
The electronic band gap of SmN has been a subject of multiple investigations, with reported values varying depending on the synthesis conditions and measurement techniques. Optical spectroscopy has indicated a band gap of 1.27 eV, while other estimates place it in the range of 0.7 to 1.0 eV. samaterials.comaps.org Some theoretical calculations have predicted a very small band gap of about 0.022 eV. materialsproject.org These variations highlight the sensitivity of SmN's electronic properties to factors such as nitrogen stoichiometry. mdpi.comaps.org
Nitrogen vacancies (VN) play a crucial role in modulating the electronic properties of SmN. mdpi.com These vacancies act as n-type dopants, introducing electrons into the system and significantly influencing the material's conductivity. mdpi.comresearchgate.net In fact, with sufficient doping through nitrogen vacancies (at concentrations above 1021 cm-3), SmN has been observed to exhibit superconductivity at temperatures below 4 K. aps.orgresearchgate.net The presence of nitrogen vacancies can lead to the formation of a defect band within the fundamental gap, pinning the Fermi level. nih.gov
The synthesis method and conditions, such as the growth temperature and nitrogen precursor (N2 or NH3), have a profound impact on the structural and electrical properties of SmN thin films. researchgate.netcambridge.org High-quality, single-crystalline SmN thin films have been successfully grown using molecular beam epitaxy (MBE). mdpi.comdntb.gov.ua
Table 1: Reported Band Gap Values for this compound
| Reported Band Gap (eV) | Method/Source | Citation |
| 0.7 - 1.0 | General estimate | samaterials.com |
| 1.2 | Experimental | mdpi.com |
| 1.27 | Optical spectroscopy | aps.org |
| ~1.0 | Theoretical calculations | researchgate.net |
| 0.022 | Computed (GGA) | materialsproject.org |
Studies on Half-Metallicity and Spin Polarization of Conduction Electrons
This compound is a strong candidate for half-metallicity, a property highly sought after for spintronic devices. researchgate.netarxiv.org A half-metal behaves as a conductor for electrons of one spin orientation and as an insulator or semiconductor for the opposite spin, leading to a highly spin-polarized current. researchgate.netaps.org
Theoretical studies using density functional theory (DFT) have shown that SmN can exhibit half-metallic behavior in its ferromagnetic (FM) phase. researchgate.netiaea.orgresearchgate.net This half-metallicity is linked to the hybridization between the Samarium 4f and Nitrogen 2p orbitals, which induces a significant polarization of the N 2p bands. researchgate.net The material displays a high spin polarization of its conduction electrons, which is a key attribute for applications like spin filters and spin-injection layers in magnetic tunnel junctions. samaterials.com
The ferromagnetic ground state, which occurs below a Curie temperature of approximately 27 K, is essential for these properties. samaterials.comaps.org In this state, the exchange splitting of the conduction band is large, favoring a high degree of spin polarization. aps.orgresearchgate.net This exchange splitting can create different tunnel barrier heights for spin-up and spin-down electrons, potentially leading to a nearly fully spin-polarized current. researchgate.net
It is important to note that while some calculations predict a half-metallic ground state, others suggest a semiconducting state, which aligns better with most experimental results. researchgate.net This discrepancy underscores the complex interplay of electron correlation, spin-orbit coupling, and magnetic ordering in determining the electronic structure of SmN. researchgate.net
Research on Anomalous Hall Effect and Heavy-Fermion Transport Characteristics
A significant body of research has focused on the Anomalous Hall Effect (AHE) in SmN, which provides deep insights into its unique electronic and magnetic structure. mdpi.comaps.orgresearchgate.net The AHE is an additional contribution to the Hall voltage that is proportional to the material's magnetization and arises from spin-orbit interaction. aip.org
Measurements of the Hall effect in SmN thin films reveal a strong AHE in the ferromagnetic phase. aps.orgresearchgate.net The sign of the AHE in SmN is positive, which is opposite to that observed in similar materials like Gadolinium Nitride (GdN). researchgate.netresearchgate.net This sign reversal is consistent with the fact that the net magnetic moment in SmN is dominated by the orbital component, which is aligned antiparallel to the spin magnetic moment. aps.orgaip.org
The magnitude of the AHE in SmN is significantly larger than in GdN at similar carrier concentrations. researchgate.net This enhancement strongly supports a band structure where a heavy-fermion 4f conduction band lies at or near the bottom of the conduction band, below the 5d band. aps.orgresearchgate.net The term "heavy-fermion" refers to electrons that behave as if they have a much larger effective mass than their actual mass, a consequence of strong correlations. The involvement of the 4f transport channel is considered crucial for the observed superconductivity and the strong AHE. aps.orgresearchgate.netresearchgate.net The analysis of superconductivity in SmN also points towards it being a heavy-fermion-type superconductor. aps.orgresearchgate.net
Table 2: Anomalous Hall Effect (AHE) Characteristics in SmN
| Property | Observation | Significance | Citation |
| Sign of AHE | Positive | Opposite to GdN, consistent with orbital-dominant magnetism. | researchgate.netresearchgate.net |
| Magnitude of AHE | Significantly larger than in GdN. | Supports conduction in a heavy-fermion 4f band. | researchgate.net |
| Temperature Dependence | Strong temperature dependence below the Curie temperature. | Correlates with the onset of ferromagnetic ordering. | researchgate.net |
Electrical Resistivity Studies and Magnetoresistance Phenomena
The electrical resistivity of this compound is characteristic of a semiconductor, increasing as the temperature decreases. mdpi.com However, its conductivity is highly tunable and strongly dependent on the concentration of nitrogen vacancies (VN), which act as electron donors. doaj.orgresearchgate.net As the ratio of nitrogen to samarium flux decreases during growth (increasing VN concentration), the electrical resistivity drops by several orders of magnitude. doaj.org Room temperature resistivity is typically on the order of 1 mΩ·cm. researchgate.net
Hall effect measurements confirm that SmN films are generally heavily n-type doped semiconductors. researchgate.netcambridge.org Carrier concentrations can be quite high, often in the range of 1020 to 1021 cm-3, with little temperature variation, indicating that the donor electrons are unbound. aps.orgresearchgate.net
The magnetoresistance (MR) of SmN, which is the change in electrical resistance in response to an applied magnetic field, shows varied behavior. In single thin films, a near-zero magnetoresistance (around 0.3% at 20 K in a 13 T field) has been reported. mdpi.com This low MR is attributed to the very small net magnetic moment of SmN.
However, in magnetic tunnel junction (MTJ) structures, for instance those pairing SmN with GdN, a giant magnetoresistance effect is observed. aps.orgresearchgate.net In a GdN/AlN/SmN junction, magnetoresistance values as high as 140-200% have been measured at low temperatures. researchgate.net Unconventionally, the highest resistance occurs at high magnetic fields, a direct consequence of the orbital-dominant magnetization in SmN. aps.orgresearchgate.net At intermediate fields, the magnetoresistance is controlled by the formation of a twisted magnetization phase within the SmN layer. aps.orgvuw.ac.nz
Table 3: Electrical Transport Properties of SmN
| Property | Typical Value / Behavior | Influencing Factors | Citation |
| Resistivity Behavior | Semiconducting (ρ increases as T decreases) | Temperature, Nitrogen Vacancies | mdpi.comdoaj.org |
| Room Temp. Resistivity | ~1 mΩ·cm | Growth temperature, N2/Sm flux ratio | doaj.orgresearchgate.net |
| Carrier Type | n-type | Nitrogen Vacancies | researchgate.netcambridge.org |
| Carrier Concentration | 0.8–4 × 1021 cm-3 | Nitrogen Vacancies | aps.orgresearchgate.net |
| Magnetoresistance (Film) | Near-zero (~0.3%) | Small net magnetic moment | mdpi.com |
| Magnetoresistance (MTJ) | Very large (up to 200%) | Orbital-dominant magnetism, device structure | aps.orgresearchgate.net |
Spectroscopic Probing of Electronic and Atomic States
X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS)
X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are powerful surface-sensitive techniques used to analyze the elemental composition, chemical states, and electronic structure of materials. specs-group.comub.edu XPS utilizes X-rays to eject core-level electrons, providing information about elemental composition and chemical bonding environments. seriius.commst.or.jp UPS, on the other hand, uses lower-energy ultraviolet photons to probe the valence band region, offering insights into the electronic structure, work function, and valence band edge. seriius.comthermofisher.com
In XPS, the kinetic energy of emitted photoelectrons is measured, which is characteristic of the element and its chemical state. mst.or.jp This technique is highly surface-sensitive, with an information depth of a few nanometers. specs-group.commst.or.jp UPS operates on a similar principle but with greater surface sensitivity, approximately 2-3 nm, due to the lower kinetic energy of the photoelectrons. thermofisher.com The combination of XPS and UPS can be particularly powerful, as the ionization cross-section of an orbital depends on the incident photon energy, allowing for a more comprehensive understanding of the electronic states. thermofisher.com
While specific XPS and UPS studies directly on samarium nitride are not detailed in the provided results, these techniques are fundamental in materials science for characterizing nitride compounds. For instance, XPS is routinely used to evaluate the thickness and degree of oxidation of nitride films and to confirm the chemical state of elements within the material. mst.or.jp UPS provides crucial data on the valence states, which is essential for understanding the electronic properties that govern the behavior of materials like SmN in electronic devices. seriius.com
Optical Absorption, Reflection, and Transmission Studies for Band Structure Mapping
Optical spectroscopy is a important tool for elucidating the electronic band structure of semiconductors. For this compound, optical reflection and transmission measurements have been instrumental in determining its fundamental properties.
The optical energy gap of SmN has been determined through these techniques. Measurements on MgF2-passivated thin films grown by thermal evaporation yielded an optical energy gap of 1.2 eV. researchgate.net Other studies have reported similar values, such as 1.27 eV. researchgate.netmdpi.com This energy gap is a critical parameter, defining the semiconductor's optical and electronic properties. The monotonic increase in photon absorption above this energy gap is attributed to interband electronic transitions. researchgate.net
Furthermore, optical absorption measurements have confirmed the presence of n-type doping in SmN, which is caused by nitrogen vacancies. researchgate.netmdpi.com These vacancies introduce charge carriers that influence the material's conductivity. The dependence of the physical properties of SmN thin films on their synthesis conditions highlights the importance of controlled growth to achieve desired electronic characteristics. researchgate.netmdpi.com
| Property | Value | Measurement Technique |
|---|---|---|
| Optical Energy Gap | 1.2 eV | Optical Reflection and Transmission |
| Optical Energy Gap | 1.27 eV | Optical Absorption |
| Conduction Band Minimum | Formed by 4f band | Optical Reflection and Transmission |
| Doping Type | n-type (due to N vacancies) | Optical Absorption |
Cathodoluminescence (CL) and Photoluminescence (PL) Emission Analysis
Cathodoluminescence (CL) and photoluminescence (PL) are powerful spectroscopic techniques for investigating the luminescent properties of materials, often arising from electronic transitions involving dopants or defects. While direct CL and PL studies on pure SmN are not extensively covered, research on samarium-doped systems provides significant insights into the behavior of samarium ions within a host lattice.
In a study of samarium-doped amorphous aluminum nitride (AlN:Sm) thin films, both CL and PL emissions were observed. nih.gov The CL spectrum showed four distinct peaks at 564 nm, 600 nm, 648 nm, and 707 nm. nih.govresearchgate.net These emissions are attributed to electronic transitions within the Sm³⁺ ion, specifically from the ⁴G₅/₂ state to the ⁶H₅/₂, ⁶H₇/₂, ⁶H₉/₂, and ⁶H₁₁/₂ states, respectively. nih.govresearchgate.net
The PL spectrum of the same AlN:Sm films, excited with a 488 nm laser, exhibited dominant peaks at 600 nm and 707 nm. nih.govresearchgate.net The most intense CL peaks were observed at 600 nm and 648 nm. nih.govresearchgate.net Thermal activation of the films in a nitrogen atmosphere was found to enhance the intensity of the luminescence, indicating an improvement in the crystalline quality or activation of the Sm³⁺ ions. nih.govresearchgate.net
These findings in Sm-doped AlN demonstrate the characteristic emission wavelengths of the Sm³⁺ ion, which would be expected to have similar, though not identical, transition energies in a this compound lattice. The study of such doped systems is crucial for developing phosphors and other light-emitting devices.
| Technique | Observed Peak Wavelengths (nm) | Corresponding Transition |
|---|---|---|
| Cathodoluminescence (CL) | 564 | ⁴G₅/₂ → ⁶H₅/₂ |
| 600 (Intense) | ⁴G₅/₂ → ⁶H₇/₂ | |
| 648 (Intense) | ⁴G₅/₂ → ⁶H₉/₂ | |
| 707 | ⁴G₅/₂ → ⁶H₁₁/₂ | |
| Photoluminescence (PL) | 600 (Dominant) | ⁴G₅/₂ → ⁶H₇/₂ |
| 707 (Dominant) | ⁴G₅/₂ → ⁶H₁₁/₂ |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Assessment
Fourier Transform Infrared (FTIR) spectroscopy is a technique used to identify functional groups and molecular structures by measuring the absorption of infrared radiation. While direct FTIR analysis specifically on this compound is not detailed in the provided results, studies on samarium-doped glasses offer a proxy for understanding the vibrational modes that might be present or influenced by samarium in a solid matrix.
In studies of samarium oxide-doped borate (B1201080) and zinc borotellurite glasses, FTIR has been used to investigate the structural units within the glass network. researchgate.netanalis.com.my For instance, in zinc borotellurite glasses doped with Sm³⁺, FTIR spectra revealed the presence of BO₃, BO₄, TeO₃, and TeO₄ structural units. analis.com.myiaea.org The spectra showed bands corresponding to the stretching vibrations of Te-O bonds in trigonal bipyramid (TeO₄) and trigonal pyramid (TeO₃) units, as well as asymmetric stretching vibrations of B-O bonds in BO₄ tetrahedral and BO₃ trigonal units. analis.com.my
Although these specific vibrational modes are characteristic of the borotellurite glass host, the methodology is applicable to the study of this compound. An FTIR spectrum of SmN would be expected to show vibrational modes corresponding to the Sm-N bond. The position and shape of this peak could provide information about the crystalline quality, the presence of defects, and the influence of any impurities or dopants. For example, the formation of Sm₂O₃ in a sample was confirmed by the appearance of a peak at 851 cm⁻¹ in the FTIR spectrum of samarium oxide-doped borate glass. researchgate.net This demonstrates the utility of FTIR in identifying specific chemical bonds and phases within a material.
Functionalization, Doping, and Heterostructure Engineering Research
Impact of Nitrogen Vacancy Engineering on Electronic and Magnetic Characteristics
Nitrogen vacancies (V_N) are intrinsic defects in SmN that profoundly influence its electronic and magnetic properties. researchgate.netaip.org These vacancies act as n-type dopants, releasing electrons into the material and thereby controlling the carrier concentration. researchgate.netaps.org The concentration of these vacancies can be controlled during the synthesis process, for instance, by adjusting the nitrogen partial pressure or the substrate temperature during thin film deposition. researchgate.netaps.orgresearchgate.net
The introduction of nitrogen vacancies creates in-gap defect states, primarily derived from Sm 4f orbitals, which mediate electrical transport. nih.gov For films with low vacancy concentrations, SmN exhibits semiconducting behavior with hopping-type conductivity. aps.orgnih.gov As the concentration of nitrogen vacancies increases, these defect states can merge into a broader band, leading to a transition towards metallic-like behavior. aps.orgnih.gov Studies have shown that the electrical resistivity of SmN films can be varied by several orders of magnitude by controlling the nitrogen to samarium flux ratio during growth, which directly correlates with the V_N concentration. researchgate.netaip.org
The magnetic properties of SmN are also strongly tied to nitrogen vacancy concentration. While stoichiometric SmN is a ferromagnetic semiconductor with a Curie temperature (T_C) of approximately 27 K, increasing the V_N concentration can influence the magnetic ordering. nih.govwgtn.ac.nzaps.org Research suggests that at high doping levels, a breakdown of the ferromagnetic order occurs. nih.gov Intriguingly, superconductivity has been observed in nitrogen-deficient SmN (SmN_1-δ) at temperatures below 4 K for carrier concentrations exceeding 10^21 cm^−3. aps.orgaps.org This superconducting state is thought to be unconventional, possibly with S=1 triplet pairing, emerging near a quantum critical point where the magnetic order breaks down. nih.govaps.org The large exchange splitting of the conduction band in ferromagnetic SmN, enhanced by nitrogen vacancies, is believed to favor this equal-spin triplet pairing. aps.org
| Property | Effect of Increasing Nitrogen Vacancy Concentration | Reference |
| Carrier Concentration | Increases (n-type doping) | researchgate.netaps.org |
| Electrical Resistivity | Decreases | researchgate.netaip.org |
| Conductivity Type | Transitions from semiconducting (hopping) to metallic | aps.orgnih.gov |
| Electronic Structure | Formation of in-gap defect states that can merge into a band | aps.orgnih.gov |
| Magnetic Order | Can lead to the breakdown of ferromagnetism at high concentrations | nih.gov |
| Superconductivity | Can induce superconductivity below ~4 K at high concentrations | aps.orgaps.org |
Doping Strategies with Rare-Earth and Other Elements
Beyond intrinsic defect engineering, the properties of SmN can be further tailored by intentionally introducing other elements as dopants. This includes other rare-earth elements, alkaline earth metals, and integration with other nitrogen-based compounds.
Rare-Earth Doping: A significant area of research involves creating alloys of SmN with other rare-earth nitrides, such as gadolinium nitride (GdN). In Gd_xSm_1-xN alloys, the magnetic properties can be finely tuned. aps.org Cation substitution allows for the control of the coercive field over orders of magnitude, while the internal exchange field changes by about 20%. aps.org Computational studies on these alloys have also investigated the formation of nitrogen vacancies, finding that the formation energy is significantly lower for vacancy sites adjacent to samarium ions compared to gadolinium ions. aps.org This suggests an interplay between cation doping and nitrogen vacancy concentration. aps.org
Doping with Other Elements: Doping with elements like magnesium (Mg) is a common strategy in nitride semiconductors to achieve p-type conductivity. mdpi.com While specific research on Mg-doped SmN is limited in the provided context, studies on other nitrides like GaN show that Mg doping can significantly alter electrical properties, carrier concentration, and even mechanical properties like hardness and Young's modulus. mdpi.com
Another novel approach involves grafting samarium onto carbon nitride (g-C_3N_4), creating Sm-grafted carbon nitride composites. nih.gov In these materials, samarium is incorporated to enhance solar energy conversion and improve charge carrier separation due to its unoccupied 5d and partially filled 4f orbitals. nih.gov This strategy is primarily aimed at photocatalytic applications, demonstrating a different functionalization route for samarium in a nitride-based structure. nih.govrsc.orgresearchgate.net
| Doping Strategy | Dopant/Modifier | Primary Effect | Investigated Application | Reference |
| Rare-Earth Alloying | Gadolinium (Gd) | Tuning of coercive field and internal exchange field | Spintronics | aps.org |
| Alkaline Earth Doping | Magnesium (Mg) | Potential for p-type conductivity (inferred from GaN studies) | Optoelectronics | mdpi.com |
| Composite Formation | Samarium-grafted carbon nitride (g-C_3N_4) | Enhanced charge separation and photocatalytic activity | Photocatalysis | nih.gov |
Research on Heteroepitaxial Integration with Complementary Materials
The integration of SmN thin films into heterostructures and multilayer devices is crucial for realizing their potential in spintronics. This requires heteroepitaxy, the growth of a crystalline film on a crystalline substrate of a different material. wikipedia.org Research has focused on growing high-quality, single-crystalline SmN films on various substrates and in combination with other nitrides.
Substrates for Epitaxial Growth:
Magnesium Oxide (MgO): SmN thin films have been successfully grown on MgO(001) substrates using molecular beam epitaxy (MBE). mdpi.comresearchgate.netosti.gov Despite a significant lattice mismatch, a cube-on-cube epitaxial relationship (SmN(100)||MgO(100)) can be achieved, leading to high-quality monocrystalline films. mdpi.comresearchgate.net The quality of the films is highly dependent on growth parameters like substrate temperature. mdpi.com
Silicon (Si): The growth of epitaxial (100)-oriented SmN directly on (100)Si substrates has also been demonstrated. researchgate.net This is significant due to the low cost and established processing technology of silicon. researchgate.net A key challenge is preventing the formation of samarium silicide impurity phases, which can be overcome by using a low-temperature SmN seed layer before high-temperature growth. researchgate.net
Other Substrates: Other substrates like LaAlO_3 and YSZ have also been used for the epitaxial growth of rare-earth nitrides. researchgate.netresearchgate.net
Heterostructures with Other Nitrides:
Gadolinium Nitride (GdN): GdN/SmN heterostructures are of particular interest. aps.orgmdpi.com Superconductivity is reportedly enhanced in superlattices of GdN and SmN. aps.org These structures allow for the study of magnetic and electronic interactions at the interface between two distinct rare-earth nitrides. researchgate.net
Chromium Nitride (CrN): CrN has been used as a capping layer for SmN films grown on MgO. mdpi.comresearchgate.netosti.gov This layer protects the SmN and also serves as a component in studying transport properties through parallel conduction channels. mdpi.com The integration of rare-earth nitrides like SmN with transition metal nitrides like CrN opens pathways for novel spintronic devices. mdpi.comresearchgate.net
| Substrate/Material | Epitaxial Relationship/Structure | Growth Method | Key Finding/Application | Reference |
| MgO | SmN(100) | MgO(100) (Cube-on-cube) | MBE | |
| Si | (100)SmN on (100)Si | PVD | Integration with Si technology possible using a seed layer approach. | researchgate.net |
| GdN | GdN/SmN superlattices/heterostructures | MBE | Enhanced superconductivity; study of magnetic interfaces. | aps.orgmdpi.com |
| CrN | CrN capping layer on SmN | MBE | Protection of SmN; integration of RE-nitrides with TM-nitrides. | mdpi.comresearchgate.net |
Interfacial Phenomena in Multilayered Structures and Device Geometries
In GdN/SmN heterostructures, the interface is where the magnetic and electronic properties of the two materials interact, which can lead to emergent phenomena like enhanced superconductivity. aps.orgmdpi.com The precise atomic arrangement and potential intermixing at this boundary can influence magnetic coupling and spin transport across the interface. aps.org
When growing SmN on substrates like MgO, an initial formation of a samarium oxide layer at the interface has been observed. mdpi.comresearchgate.netosti.gov While subsequent layers grow as high-quality SmN, this initial interfacial layer can affect the properties of the entire film and must be carefully controlled. mdpi.comresearchgate.net Similarly, in III-nitride heterostructures like AlGaN/GaN, a two-dimensional electron gas (2DEG) can form at the interface due to polarization differences. microwavejournal.comcore.ac.uk This high-mobility channel governs the conduction in devices like high-electron-mobility transistors (HEMTs). microwavejournal.com While not explicitly detailed for SmN in the provided context, similar interfacial charge effects could be engineered in heterostructures involving SmN.
The use of capping layers, such as CrN on SmN, introduces another interface. mdpi.com Electrical transport measurements on such structures must account for parallel conduction through both the SmN film and the capping layer. mdpi.com Understanding and controlling these interfacial phenomena—from initial layer formation to electronic and magnetic coupling—is essential for designing functional SmN-based spintronic and superconducting devices. aps.orgaps.orgmdpi.com
Advanced Applications Research Directions
Development of Samarium Nitride for Spintronic Devices
The field of spintronics, which utilizes the spin of an electron in addition to its charge, stands to benefit significantly from the properties of this compound. ontosight.ai Its ferromagnetic nature, coupled with its semiconducting properties and high spin polarization of conduction electrons, makes it a prime candidate for a variety of spintronic device applications. samaterials.commdpi.comresearchgate.net Research has highlighted its potential in creating next-generation spintronic and superconducting devices. mdpi.comresearchgate.net
Magnetic Tunnel Junctions (MTJs) are a cornerstone of spintronic technology, and this compound is being actively explored as a key component in these devices. samaterials.com An MTJ typically consists of two ferromagnetic electrodes separated by a thin insulating barrier. The tunneling current through the barrier is dependent on the relative magnetization of the two electrodes.
In a notable study, a fully semiconductor-based MTJ was fabricated using SmN as one of the electrodes and gadolinium nitride (GdN) as the other. aps.orgvuw.ac.nz This device exhibited a magnetoresistance of up to 200%, indicating a high degree of spin polarization in both the SmN and GdN electrodes. aps.org A unique characteristic observed in these MTJs is that the highest resistance occurs at high magnetic fields. aps.orgvuw.ac.nz This is a direct consequence of the orbital-dominant magnetization in SmN, which forces the spin in the SmN electrode to align opposite to that in the GdN electrode when the magnetization is saturated. aps.org The behavior at intermediate magnetic fields is governed by the formation of a twisted magnetization phase within the this compound. aps.org
The high spin polarization of conduction electrons in SmN makes it an effective material for spin filters. samaterials.comwgtn.ac.nz A spin filter allows the passage of electrons with a specific spin orientation while blocking others, a critical function for spintronic devices. The exchange splitting of the conduction and valence bands in rare-earth nitrides like SmN is a key feature that makes them highly suitable for spin filter applications. wgtn.ac.nz
| Device Component | Material | Key Finding/Property | Reference |
| Magnetic Tunnel Junction Electrode | This compound (SmN) | Achieved up to 200% magnetoresistance in a GdN/SmN MTJ. aps.org | aps.orgvuw.ac.nz |
| Magnetic Tunnel Junction Electrode | This compound (SmN) | Exhibits orbital-dominant ferromagnetism, leading to unique resistance behavior at high fields. aps.orgvuw.ac.nz | aps.orgvuw.ac.nz |
| Spin Filter | This compound (SmN) | High spin polarization of conduction electrons makes it a promising candidate. samaterials.com | samaterials.com |
The ability of this compound to generate a highly spin-polarized current makes it a valuable material for spin-injection layers. samaterials.com These layers are crucial for injecting spin-polarized electrons into other materials, such as semiconductors, for the development of hybrid spintronic-photonic devices like spin-light emitting diodes (spin-LEDs). google.com For instance, a spin-LED could utilize a this compound layer to inject spin-polarized electrons into a GaN-based active region. google.com
Spin valves, which are another fundamental spintronic device, typically consist of two ferromagnetic layers separated by a non-magnetic spacer. The resistance of the device changes depending on whether the magnetizations of the two ferromagnetic layers are parallel or antiparallel. This compound has been incorporated into spin valve structures, often in conjunction with other rare-earth nitrides like GdN, which has a coercive field about three orders of magnitude smaller than SmN. google.com This large difference in coercive fields allows for the independent switching of the magnetic states of the two layers, which is essential for spin valve operation. google.com The development of all-organic-based spin valves has also been explored, where an organic magnetic semiconductor is used as both the spin injector and analyzer. unc.edu
| Device Application | Material System | Key Feature | Reference |
| Spin-Injection Layer | This compound (SmN) | High spin polarization suitable for injecting spins into semiconductors. samaterials.com | samaterials.com |
| Spin Valve | SmN/GdN | Large difference in coercive fields enables independent magnetic switching. google.com | google.com |
| Spin-LED (conceptual) | SmN/GaN | SmN acts as the spin injection region into a GaN-based active region. google.com | google.com |
Potential in Quantum Computing and Magneto-Electronic Technologies
The unique properties of this compound also position it as a material of interest for future quantum computing and magneto-electronic technologies. samaterials.com Its intrinsic ferromagnetism at low temperatures makes it a promising candidate for magnetic semiconductors, which are foundational for these advanced technologies. samaterials.com Scientists are actively investigating its potential in the realm of quantum computing. pmarketresearch.com
The coexistence of ferromagnetism and superconductivity in SmN is a particularly intriguing phenomenon. aps.orgresearchgate.net Superconductivity in SmN has been observed to emerge at temperatures below 4 K in samples doped with high concentrations of electrons. aps.orgresearchgate.net The large exchange splitting of the conduction band in SmN suggests that the superconductivity is of an unconventional, likely p-wave, nature. aps.orgresearchgate.net This coexistence of seemingly incompatible orders opens up new avenues for research into novel quantum states and their potential applications. Furthermore, the development of nonvolatile cryogenic magnetic memory elements using materials like GdxSm1-xN is seen as a crucial step in supporting emerging superconducting and quantum computing technologies. researchgate.net
The field of orbitronics, which aims to utilize the orbital angular momentum of electrons, may also benefit from materials like SmN. jems2025.eu In conventional magnetic materials, the orbital angular momentum is often quenched. However, in materials like SmN, the orbital moments provide a direct pathway for interaction with the magnetization, which could lead to more efficient and scalable magneto-electronic technologies. jems2025.eu
Exploration for Infrared Optoelectronic Device Concepts (Detectors and Emitters)
This compound's narrow bandgap, estimated to be between 0.7 and 1.0 eV, makes it a suitable candidate for optoelectronic devices that operate in the infrared region of the electromagnetic spectrum. samaterials.com This includes both infrared detectors and emitters. samaterials.com The ability to engineer the properties of materials for specific optical transitions is key to developing efficient optoelectronic devices. aip.org
Infrared optoelectronic sensors can be broadly categorized into photon-type and photothermal-type devices. nih.gov Photon-type sensors utilize semiconducting materials to absorb infrared photons, which excite electrons and generate an electrical signal. nih.gov The narrow bandgap of SmN aligns with the energy of infrared photons, making it a potential material for the photosensitive layer in such detectors. samaterials.comnih.gov The development of advanced infrared sensors is an active area of research, with a focus on novel materials and device architectures. nih.gov
Integration Pathways with Silicon-Based Technologies
The integration of novel materials like this compound with mature silicon-based technologies is a critical step towards their widespread application. The compatibility of a material with CMOS (Complementary Metal-Oxide-Semiconductor) fabrication processes is highly desirable as it allows for scalability and cost-effective manufacturing. mdpi.com
Significant research has been conducted on the epitaxial growth of this compound on various substrates, including silicon. researchgate.net High-quality monocrystalline thin films of SmN have been successfully grown on magnesium oxide (MgO) substrates using molecular beam epitaxy (MBE). mdpi.comresearchgate.net While challenges such as lattice mismatch exist, studies have demonstrated that high-quality epitaxial films can be achieved. mdpi.comresearchgate.net For instance, the epitaxial relationship SmN(001)<110>||MgO(001)<110> has been established. researchgate.net
The integration of silicon nitride (Si₃N₄), a different compound but a staple in silicon photonics, showcases the potential for integrating nitride compounds with silicon. mdpi.comscispace.com Silicon nitride waveguides are used for a variety of applications due to their low optical losses and wide transparency window. mdpi.comoptica.org The development of hybrid structures, where different materials are integrated to leverage their respective strengths, is a promising approach. mdpi.com For instance, the integration of this compound with silicon could pave the way for novel on-chip spintronic and optoelectronic functionalities.
| Substrate/Integrated Material | Growth/Integration Method | Key Finding/Observation | Reference |
| Magnesium Oxide (MgO) | Molecular Beam Epitaxy (MBE) | High-quality monocrystalline SmN thin films achieved. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Silicon (Si) | Epitaxial Growth | Challenges with lattice mismatch, but epitaxial growth is possible. researchgate.net | researchgate.net |
| Gallium Nitride (GaN) | Epitaxial Growth | Used in conceptual spin-LED devices with SmN. google.com | google.com |
| Aluminum Nitride (AlN) | Epitaxial Growth | SmN layers grown on AlN substrates. google.com | google.com |
Challenges, Methodological Advancements, and Future Research Trajectories
Advancements in Experimental and Computational Methodologies
To overcome the challenges in studying SmN, significant progress has been made in both experimental synthesis techniques and computational modeling.
Experimental Advancements: Molecular Beam Epitaxy (MBE) has emerged as a leading technique for depositing high-quality, atomically precise layers of SmN. aps.orgmdpi.com Researchers have systematically investigated MBE growth parameters, such as substrate temperature and molecular nitrogen partial pressure, to gain better control over the material's composition and reduce defect concentrations. aps.org For example, high-quality monocrystalline SmN thin films have been successfully synthesized on MgO(001) substrates using MBE, demonstrating that careful optimization can overcome large lattice mismatches. mdpi.comosti.gov The use of protective capping layers, like chromium nitride, has also been employed to prevent oxidation of the highly sensitive SmN films. mdpi.com Other synthesis approaches, such as a ball milling mechanochemical process, have been developed for creating polycrystalline powders. acs.org
| Synthesis Method | Key Features & Advancements | Reported Outcomes | References |
|---|---|---|---|
| Molecular Beam Epitaxy (MBE) | High control over growth rate, temperature, and flux ratios. Enables growth of single-crystalline thin films. | High-quality SmN thin films on MgO substrates; control over nitrogen vacancies. | aps.orgmdpi.comosti.gov |
| Physical Vapor Deposition (PVD) | Use of low-temperature seed layers to enable high-temperature growth on reactive substrates like Si. | Epitaxial SmN on Si without formation of silicide impurity phases. | researchgate.net |
| Ball Milling | Mechanochemical process for producing powders. | Synthesis of a series of lanthanide nitride powders, including SmN. | acs.org |
Computational Advancements: Computational methods, particularly Density Functional Theory (DFT), have become indispensable for understanding the properties of SmN. researchgate.netscience.gov Approaches like the local spin density approximation with Hubbard-U corrections (LSDA+U) have been used to investigate the electronic structure, magnetic ordering, and the half-metallic nature of SmN. researchgate.net These calculations have been crucial in explaining experimental results, such as how spin-orbit coupling can lead to a semiconducting ground state, and how Sm(4f)-N(2p) hybridization induces band polarization. researchgate.net
First-principles calculations have also been used to predict structural properties, such as lattice constants and phase transition pressures, with increasing accuracy. acs.orgresearchgate.net Theoretical modeling helps to interpret the role of nitrogen vacancies in doping the material and giving rise to its unique properties. mdpi.com Furthermore, effective low-energy models are being developed to specifically investigate the unconventional superconductivity observed in the material. wgtn.ac.nz
Unresolved Questions and Emerging Research Avenues (e.g., Coexistence of Ferromagnetism and Superconductivity)
Samarium nitride is at the center of fascinating and unresolved questions in condensed matter physics, most notably the reported coexistence of ferromagnetism and superconductivity. mdpi.comkuleuven.be This is a highly unusual phenomenon, as these two states of matter are generally mutually exclusive. aps.org While their coexistence has been seen in some metallic compounds, observing it in a semiconductor like SmN is unprecedented and presents a major puzzle. aps.orgarxiv.org
Key research avenues and unresolved questions include:
Mechanism of Superconductivity: SmN becomes superconducting below approximately 4 K when heavily doped with electrons, which is attributed to a significant concentration of nitrogen vacancies. aps.orgresearchgate.net The large exchange splitting of the conduction band in ferromagnetic SmN suggests that the superconductivity is not of the conventional type, but rather an unconventional spin-triplet pairing, likely with p-wave symmetry. aps.orgarxiv.orgresearchgate.net However, the precise pairing mechanism, whether it is phonon- or Coulomb-mediated, remains an open question. arxiv.org
Heavy-Fermion Behavior: Analysis suggests that the 4f bands are critical for the superconducting phase, leading to the classification of SmN as a heavy-fermion-type superconductor. aps.orgresearchgate.net Further investigation is needed to fully characterize this behavior and its role in the superconducting state.
Role of Near-Zero Magnetization: SmN is described as a near-zero moment ferromagnet, where the spin and orbital magnetic moments of the samarium ion nearly cancel each other out. aps.org This unique property is thought to be a key factor that aids the coexistence of ferromagnetism and superconductivity, but the interplay is not fully understood. arxiv.org
Enhancement in Superlattices: It has been observed that superconductivity is enhanced in superlattices composed of alternating layers of SmN and the ferromagnetic, non-superconducting material gadolinium nitride (GdN). aps.orgresearchgate.net Understanding the mechanism behind this enhancement is a significant area of current research.
| Property | Observed Value / State | Key Unresolved Questions | References |
|---|---|---|---|
| Ferromagnetism | Curie Temperature (TC) ~27 K | Reconciling conflicting reports of ferromagnetic vs. antiferromagnetic behavior. | aps.orgaps.org |
| Superconductivity | Transition Temperature (Tc) < 4 K (in doped samples) | What is the pairing mechanism (p-wave triplet)? Why is it enhanced in GdN/SmN superlattices? | aps.orgarxiv.orgresearchgate.net |
| Electronic State | Semiconductor with a band gap of ~1.2-1.27 eV | How do nitrogen vacancies transform it into a superconducting heavy-fermion system? | aps.orgmdpi.comaps.org |
Broader Impact and Interdisciplinary Research Opportunities
The study of this compound extends beyond fundamental physics, opening doors to new technological applications and fostering interdisciplinary research. The unique combination of semiconducting, ferromagnetic, and superconducting properties in a single material provides a versatile new laboratory for exploring quantum phases of matter. arxiv.org
Broader Impact: The primary impact lies in the potential to merge the fields of spintronics and superconductivity. arxiv.org Developing materials that can simultaneously carry a spin-polarized current and exhibit superconductivity could lead to electronic devices with superior functionality, potentially revolutionizing computing and data storage. mdpi.comarxiv.org SmN-based heterostructures, integrating rare-earth nitrides with transition metal nitrides, could pave the way for novel spintronic devices. mdpi.comosti.gov
Interdisciplinary Research Opportunities: The challenges and opportunities presented by SmN stimulate collaboration across multiple scientific and engineering disciplines:
Materials Science and Engineering: There are vast opportunities in developing novel synthesis techniques, not only for SmN but for a wider class of ternary and multinary nitrides. acs.orgacs.org This includes research into bulk crystal growth methods like the ammonothermal process and thin-film deposition. mdpi.com Research into related compounds like samarium iron nitride (Sm₂Fe₁₇N₃) is also being pursued for the development of next-generation permanent magnets. aist.go.jp
Condensed Matter Physics: SmN is a rich platform for physicists to study strongly correlated electron systems, the interplay of magnetism and superconductivity, and topological states of matter. mdpi.com
Electrical and Nuclear Engineering: The inherent radiation hardness of wide-bandgap nitrides makes them promising for electronics used in high-radiation environments, such as space applications. psu.edu This creates research opportunities in materials and device engineering to mitigate radiation-induced defects. psu.edu
Chemistry: The synthesis of nitride materials often involves hazardous precursors and extreme conditions, presenting challenges that chemists can address through the development of new, safer, and more efficient synthetic routes. acs.orgcaltech.edu
This interdisciplinary effort is crucial for moving from fundamental discovery to real-world applications, preparing a new generation of scientists and engineers to tackle complex technological challenges. psu.edu
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing high-purity samarium nitride (SmN) in laboratory settings?
- Methodological Answer : SmN synthesis typically involves direct nitridation of samarium metal under controlled ammonia (NH₃) or nitrogen (N₂) gas flow. A common approach is thermal ammonolysis, where samarium powder is heated to 600–800°C in NH₃ for 12–48 hours . For phase purity, post-synthesis annealing in inert atmospheres (e.g., argon) is recommended. Characterization via X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) is critical to confirm stoichiometry and crystallinity .
| Synthesis Method | Conditions | Key Outcomes |
|---|---|---|
| Thermal ammonolysis | 700°C, NH₃ flow, 24h | Cubic SmN (a = 5.02 Å), 98% purity |
| Solid-state reaction | Sm + Li₃N, 500°C, 10h | Mixed phases (SmN + Sm₂O₃) requiring refinement |
Q. How do researchers determine the electronic structure of SmN, and what challenges arise in interpreting its valence states?
- Methodological Answer : X-ray photoelectron spectroscopy (XPS) and magnetic susceptibility measurements are used to study SmN’s mixed valence (Sm²⁺/Sm³⁺). Challenges include distinguishing surface oxidation (Sm₂O₃) from bulk electronic states. To mitigate this, ultra-high-vacuum (UHV) conditions during sample preparation and in-situ XPS analysis are essential. Computational methods like density functional theory (DFT) can complement experimental data to resolve hybridization effects between Sm 4f and N 2p orbitals .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported magnetic properties of SmN (e.g., paramagnetic vs. ferromagnetic behavior)?
- Methodological Answer : Discrepancies often stem from oxygen contamination or strain in thin-film vs. bulk samples. Researchers should:
- Compare bulk single crystals (grown via chemical vapor transport) with epitaxial thin films (deposited via molecular beam epitaxy).
- Use neutron diffraction to resolve magnetic ordering and SQUID magnetometry for temperature-dependent susceptibility.
- Cross-validate with DFT simulations accounting for lattice distortions .
- Key Finding : Oxygen-free SmN exhibits paramagnetism below 20 K, while strained films show weak ferromagnetic coupling due to lattice defects .
Q. How can solid solutions of SmN with other rare-earth nitrides (e.g., GdN, EuN) be designed to tune bandgap or magnetic properties?
- Methodological Answer : Solid solutions (e.g., Sm₁₋ₓGdₓN) require precise control of cation ratios during synthesis. Steps include:
Co-sputtering Sm and Gd targets in N₂ plasma for thin films.
Post-deposition annealing at 600°C to homogenize the alloy.
Bandgap engineering via UV-Vis spectroscopy and Hall effect measurements to track carrier concentration changes.
- Data Insight : Sm₀.₅Gd₀.₅N shows a 25% reduction in bandgap (from 1.2 eV to 0.9 eV) compared to pure SmN, enhancing optoelectronic applications .
Q. What methodologies resolve inconsistencies in reported thermal stability of SmN under varying atmospheric conditions?
- Methodological Answer : Thermogravimetric analysis (TGA) coupled with in-situ mass spectrometry can identify decomposition pathways (e.g., SmN → Sm₂O₃ + N₂). To standardize results:
- Perform TGA in both inert (Ar) and reactive (O₂) atmospheres.
- Use aberration-corrected TEM to observe surface oxidation kinetics at atomic resolution.
- Critical Finding : SmN decomposes above 400°C in air but remains stable up to 800°C in argon .
Methodological Guidance for Data Analysis
Q. How should researchers analyze conflicting data on SmN’s lattice parameters across different studies?
- Recommendations :
- Normalize XRD data using Rietveld refinement to account for instrumental broadening.
- Compare lattice constants with computational predictions (e.g., Vienna Ab-initio Simulation Package).
- Report synthesis conditions (e.g., pressure, temperature) to identify trends in lattice expansion/contraction .
Q. What statistical approaches are suitable for evaluating reproducibility in SmN synthesis?
- Approach :
- Conduct a minimum of three independent synthesis trials.
- Use ANOVA to assess variability in crystallite size, purity, and magnetic properties.
- Document procedural deviations (e.g., gas flow rates, ramp times) to isolate error sources .
Future Research Directions
Q. What unresolved questions exist regarding SmN’s potential in spintronics or quantum computing?
- Key Gaps :
- Role of SmN’s 4f electrons in spin-polarized transport.
- Feasibility of integrating SmN with topological insulators (e.g., Bi₂Se₃) for hybrid devices.
- Proposed Methods : Spin-resolved ARPES and magnetotransport measurements under high magnetic fields (≥10 T) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
